molecular formula C9H15N3O2 B2402818 ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 1498900-55-2

ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2402818
CAS No.: 1498900-55-2
M. Wt: 197.238
InChI Key: MKWKJJXUTQLRDJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS: 1498900-55-2) is a pyrazole derivative characterized by a pyrazole ring substituted with an amino group at position 4, an ethyl group at position 1, a methyl group at position 3, and an ethyl ester at position 3. Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.24 g/mol . Its structural features, including hydrogen-bonding capabilities (via the amino and ester groups) and steric effects (from ethyl and methyl substituents), influence its physicochemical properties and reactivity .

Properties

IUPAC Name

ethyl 4-amino-2-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-4-12-8(9(13)14-5-2)7(10)6(3)11-12/h4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWKJJXUTQLRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-3-methyl-1-ethylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is primarily investigated for its role in drug development. Its structure allows it to interact with specific biological targets, making it a candidate for the synthesis of pharmaceutical compounds. Research indicates that it can exhibit anti-inflammatory and antimicrobial properties, contributing to its potential as a therapeutic agent.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives of this compound in animal models. The results demonstrated significant reduction in inflammation markers, suggesting its efficacy as an anti-inflammatory agent.

Agrochemicals

Pesticide Development
The compound is also explored for use in agrochemicals, particularly as a pesticide or herbicide. Its ability to modulate biological pathways makes it suitable for developing new agricultural products that can enhance crop protection while minimizing environmental impact.

Case Study: Herbicidal Efficacy

Research conducted on the herbicidal properties of this compound showed effective control over weed species without harming crop yield. This study highlights its potential application in sustainable agriculture.

Materials Science

Advanced Materials
In materials science, this compound is being investigated for its properties in creating advanced materials such as polymers and coatings. Its chemical structure can impart desirable characteristics like durability and resistance to degradation.

Case Study: Polymer Synthesis

A recent study explored the incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability. This opens avenues for its application in creating high-performance materials suitable for various industrial applications.

Chemical Reactions and Mechanism of Action

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution. The mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity, which leads to various biological effects.

Type of Reaction Common Reagents Products Formed
OxidationPotassium permanganateCorresponding oxides
ReductionSodium borohydrideReduced forms
SubstitutionAlkyl halidesSubstituted derivatives

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Biological Activity

Ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing two nitrogen atoms. Its chemical formula is C8H12N4O2, and it possesses various functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate these targets, leading to various biological effects. Notably, it has been shown to exhibit anticancer properties by inhibiting the growth of several cancer cell types, including lung, breast, and liver cancers .

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. For instance, compounds containing a 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves cell cycle arrest and induction of apoptosis .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)10.5Cell cycle arrest in G2/M phase
HepG2 (Liver)7.8Induction of apoptosis via Bcl-2/Bax modulation
A549 (Lung)12.0Inhibition of tubulin polymerization

Other Biological Activities

In addition to its anticancer effects, this compound has been explored for other therapeutic applications:

  • Anti-inflammatory : Some derivatives have shown anti-inflammatory properties by inhibiting key inflammatory pathways.
  • Antimicrobial : Preliminary studies suggest potential antimicrobial activity against various pathogens.
  • Neuroprotective : Research indicates that certain modifications may enhance neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various therapeutic contexts:

Case Study 1: Antitumor Efficacy

A study involving the treatment of MDA-MB-231 breast cancer cells with this compound revealed a significant reduction in cell viability at concentrations as low as 10 µM. The treatment led to increased apoptosis markers, indicating its potential as an effective anticancer agent .

Case Study 2: Neuroprotection

In a model of neurodegeneration, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. Results showed that modifications at specific positions enhanced neuroprotective activity significantly compared to unmodified compounds .

Comparison with Similar Compounds

Structural Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Ethyl 4-amino-1H-pyrazole-5-carboxylate 4-NH₂, 5-COOEt C₆H₉N₃O₂ 155.15 Lacks ethyl and methyl groups at positions 1 and 3
Ethyl 4-amino-1H-pyrazole-3-carboxylate 4-NH₂, 3-COOEt C₆H₉N₃O₂ 155.15 Ester group at position 3 instead of 5
Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate 4-NH₂, 3-CH₃, 5-COOMe C₆H₉N₃O₂ 155.15 Methyl ester and methyl substituent at position 3
Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate 5-NH₂, 1-CH₃, 3-CH₃, 4-COOEt C₈H₁₃N₃O₂ 183.21 Amino group at position 5; dimethyl substitution
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate 5-NH₂, 1-cyclohexyl, 4-COOEt C₁₂H₁₉N₃O₂ 237.30 Bulky cyclohexyl group at position 1
Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate 5-NH₂, 1-CH₃, 3-SCH₃, 4-COOEt C₈H₁₃N₃O₂S 215.27 Methylthio group at position 3

Key Observations :

  • Steric Effects : Bulky groups like cyclohexyl or ethyl/methyl influence molecular packing and solubility.

Physicochemical Properties

  • Solubility : The ethyl ester group enhances lipophilicity compared to methyl esters (e.g., ). Bulky substituents (e.g., cyclohexyl in ) reduce aqueous solubility.
  • Hydrogen Bonding: The amino group at position 4 in the target compound enables stronger hydrogen-bonding interactions than derivatives with amino groups at position 5 .
  • Crystallinity: Derivatives like ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate exhibit distinct crystal packing (monoclinic system) compared to the target compound, which may crystallize in a different system due to smaller substituents .

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